
3-Butyl-6-phenyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-6-phenyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazinanone family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-6-phenyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1-propanol derivatives with ethylene carbonate in the presence of a catalyst like triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, forming the six-membered oxazinanone ring .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing ethylene carbonate as both solvent and reagent, enhances the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-6-phenyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazinanone oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazinanones, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Butyl-6-phenyl-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their anti-inflammatory and analgesic properties.
Industry: Used in the synthesis of materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which 3-Butyl-6-phenyl-1,3-oxazinan-2-one exerts its effects involves interactions with various molecular targets. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Butyl-6-methyl-1,3-oxazinan-2-one
- 3-Butyl-6-ethyl-1,3-oxazinan-2-one
- 3-Butyl-6-isopropyl-1,3-oxazinan-2-one
Uniqueness
3-Butyl-6-phenyl-1,3-oxazinan-2-one is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .
Propiedades
Número CAS |
127704-15-8 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
3-butyl-6-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C14H19NO2/c1-2-3-10-15-11-9-13(17-14(15)16)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
Clave InChI |
GRECCVMRDXUVDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCC(OC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)


![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

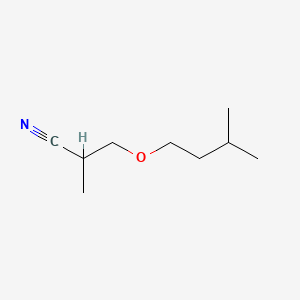

![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
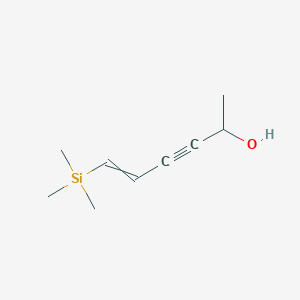
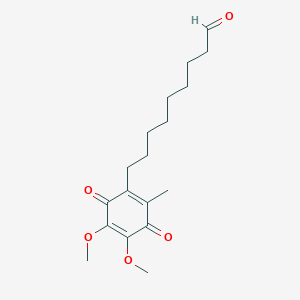
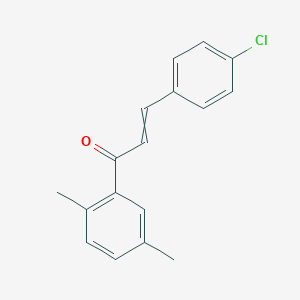

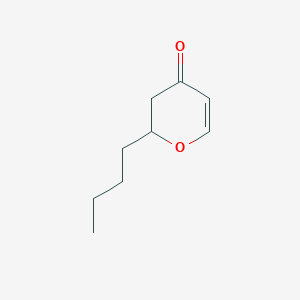
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
